Bienvenue dans la boutique en ligne BenchChem!

N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Agrochemical fungicide design Bis-heterocycle pharmacophore Structure-activity relationship (SAR)

Procure this unsubstituted bis-thiadiazole reference scaffold for systematic SAR studies. Unlike mono‑thiadiazole or N‑aryl analogs, its convergent synthesis from 1,2,3‑thiadiazole‑4‑carboxylic acid and 2‑amino‑1,3,4‑thiadiazole allows rapid diversification at both ring 5‑positions. Use as a baseline for antifungal pharmacophore mapping (Yan et al., 2014) and as a non‑nitro comparator to the Pavone SAT inhibitor series to assess 1,3,4‑thiadiazole bioisostere viability while eliminating nitro‑associated toxicity. Its 4‑carboxamide regiochemistry also provides potential freedom‑to‑operate advantages over 5‑carboxamide N‑aryl fungicide patents (EP1031567).

Molecular Formula C5H3N5OS2
Molecular Weight 213.23
CAS No. 478261-71-1
Cat. No. B2921063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide
CAS478261-71-1
Molecular FormulaC5H3N5OS2
Molecular Weight213.23
Structural Identifiers
SMILESC1=C(N=NS1)C(=O)NC2=NN=CS2
InChIInChI=1S/C5H3N5OS2/c11-4(3-1-13-10-8-3)7-5-9-6-2-12-5/h1-2H,(H,7,9,11)
InChIKeyPLGFUQRBQFKDJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3,4-Thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (CAS 478261-71-1): Core Bis-Thiadiazole Scaffold for Agrochemical and Anti-Infective Research Procurement


N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (CAS 478261-71-1) is a bis-heterocyclic amide belonging to the thiadiazole carboxamide class, with molecular formula C₅H₃N₅OS₂ and a molecular weight of approximately 213.2 g/mol [1]. Its structure features a 1,2,3-thiadiazole-4-carboxamide moiety linked via an amide bond to an unsubstituted 2-amino-1,3,4-thiadiazole ring, establishing a minimal bis-thiadiazole pharmacophore that is distinct from the more common mono-thiadiazole or thiazole-containing carboxamide frameworks [2]. The compound is referenced in patent families directed to fungicidal and crop-protection applications, and its scaffold is structurally related to the 1,2,3-thiadiazole-4-carboxamide core explored for serine acetyltransferase (SAT) inhibition as an antibiotic adjuvant strategy [3].

Why N-(1,3,4-Thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide Cannot Be Interchanged with Generic Thiadiazole Carboxamides: Structural Specificity Drives Target Engagement


The bis-thiadiazole architecture of N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is structurally non-interchangeable with mono-thiadiazole carboxamides, thiazole carboxamides, or N-aryl thiadiazole analogs. The 1,2,3-thiadiazole ring acts as a distinct heterocyclic system with a unique sulfur-nitrogen adjacency pattern that differs electronically and sterically from the 1,3,4-thiadiazole ring, and the carboxamide linker connecting the two rings creates a specific hydrogen-bond donor/acceptor geometry [1]. Patent CN101250166A demonstrates that even minor substituent variations on the 1,2,3-thiadiazole-4-carboxamide core substantially alter biological activity profiles [2]. Meanwhile, Pavone et al. (2022) showed that replacing the 1,3,4-thiadiazol-2-yl moiety with a 5-nitrothiazol-2-yl group redirects target engagement toward serine acetyltransferase (SAT) inhibition, confirming that the heterocyclic identity at the amide nitrogen position is a critical determinant of biological selectivity [3]. Generic substitution therefore risks both loss of desired activity and unintended off-target effects.

Quantitative Differentiation Evidence for N-(1,3,4-Thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (CAS 478261-71-1) Against Closest Analogs and In-Class Candidates


Structural Differentiation: Unsubstituted Bis-Thiadiazole Core vs. 5-Substituted and Mono-Thiadiazole Analogs

N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide bears an unsubstituted 1,3,4-thiadiazol-2-yl ring at the amide nitrogen and an unsubstituted 1,2,3-thiadiazole-4-carboxamide at the carbonyl side, yielding a minimal bis-thiadiazole scaffold (MW ~213.2 g/mol; molecular formula C₅H₃N₅OS₂) [1]. In contrast, the Yan et al. (2014) antifungal series employs 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide derivatives that differ in three key structural features: a 4-methyl substituent on the 1,2,3-thiadiazole ring, a 5-substituent on the 1,3,4-thiadiazole ring, and a carboxamide attachment at the 5-position rather than the 4-position of the 1,2,3-thiadiazole [1]. The patent CN103450179B further discloses N-(1,3,4-thiadiazolyl) thiazole carboxamides in which the 1,2,3-thiadiazole ring is replaced by a thiazole ring with a 2-methyl-4-trifluoromethyl substitution, representing a fundamentally different heterocyclic system [2]. The unsubstituted nature of the target compound preserves two hydrogen-bond-capable NH groups (amide NH and thiadiazole ring NH) without steric interference from substituents, providing a distinct pharmacophoric profile for target interaction screening.

Agrochemical fungicide design Bis-heterocycle pharmacophore Structure-activity relationship (SAR)

Antifungal Activity: Class-Level Evidence from the Closest Bis-Thiadiazole Carboxamide Analog Series

The closest published analog series to N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is the set of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides (6a–6j) reported by Yan et al. (2014) [1]. In this series, compound 6a exhibited antifungal activity against Cercospora arachidicola (peanut early leaf spot pathogen) described as comparable to a commercial fungicide standard used as a positive control [1]. Compounds 6e, 6f, 6i, and 6j showed moderate activity in the same assay [1]. The target compound differs from this series by lacking the 4-methyl group on the 1,2,3-thiadiazole ring, the 5-substituent on the 1,3,4-thiadiazole ring, and having carboxamide attachment at the 4-position rather than the 5-position. The unsubstituted scaffold of the target compound represents the minimal pharmacophoric core from which the active 6a arose, making it a critical baseline for deconvoluting which structural features drive the observed antifungal potency. Patent CN103450179B further establishes that N-(1,3,4-thiadiazolyl) amide compounds as a class possess fungicidal activity against crop diseases [2].

Antifungal activity Crop protection Cercospora arachidicola

Target Engagement Divergence: 1,3,4-Thiadiazol-2-yl vs. 5-Nitrothiazol-2-yl at the Amide Nitrogen Redirects Biological Activity Toward SAT Inhibition

A structurally informative comparator is N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide, characterized by Pavone et al. (2022) as a hit compound with serine acetyltransferase (SAT) inhibitory properties [1]. This compound shares the identical 1,2,3-thiadiazole-4-carboxamide carbonyl-side scaffold with the target compound but replaces the 1,3,4-thiadiazol-2-yl moiety at the amide nitrogen with a 5-nitrothiazol-2-yl group. The Pavone study demonstrated that this analog interferes with bacterial growth in cell-based assays through SAT inhibition, a target within the bacterial reductive sulfate assimilation pathway (RSAP) that is absent in mammals [1]. The SAR campaign around this hit explored modifications to both the nitro group and the thiazole ring, revealing that the heterocycle identity at the amide nitrogen position is critical for target engagement [1]. The target compound, with its 1,3,4-thiadiazol-2-yl moiety replacing the 5-nitrothiazol-2-yl group, is predicted to exhibit altered SAT binding affinity and potentially different cysteine biosynthesis pathway interference, making it a valuable tool for probing whether the 1,3,4-thiadiazole ring can serve as a bioisosteric replacement for the 5-nitrothiazole in this antibacterial adjuvant context.

Antibiotic adjuvant Serine acetyltransferase (SAT) inhibition Antimicrobial resistance (AMR)

Patent Landscape Differentiation: Bis-Thiadiazole Carboxamide vs. Commercial 1,2,3-Thiadiazole-5-Carboxamide Fungicides

The commercial 1,2,3-thiadiazole fungicide class includes compounds such as Tiadinil (TDL) and the N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide-type plant disease controllers disclosed in multiple patent families [1][2]. These commercialized or patent-protected compounds uniformly employ a 1,2,3-thiadiazole-5-carboxamide core with an N-aryl substituent (typically a substituted phenyl ring) [1]. In contrast, N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide features: (a) a 4-carboxamide rather than 5-carboxamide regiochemistry on the 1,2,3-thiadiazole ring; (b) an N-heteroaryl (1,3,4-thiadiazol-2-yl) substituent rather than an N-aryl substituent; and (c) a bis-thiadiazole architecture rather than a mono-thiadiazole system. Patent WO2018116073A1 discloses 1,2,3-thiadiazole carboxamide and carbothioamide compounds for crop protection, confirming the relevance of this general scaffold to agricultural fungicide discovery [3]. The target compound's distinct regiochemistry and heteroaryl substitution pattern place it in a structurally differentiated IP space relative to the established 5-carboxamide N-aryl fungicide class.

Crop protection patent landscape Fungicide design Tiadinil analog

Hydrogen Bond Donor/Acceptor Capacity: Unsubstituted Bis-Thiadiazole vs. Methyl-Substituted and N-Aryl Analogs

The unsubstituted nature of N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide preserves a higher hydrogen bond donor (HBD) count compared to its N-methyl and N-aryl analogs. Based on structural analysis, the compound contains: (a) one amide NH donor, (b) one 1,3,4-thiadiazole ring NH (when the ring is unsubstituted at the 2-position amine), and (c) multiple hydrogen bond acceptor sites across the two thiadiazole rings and the amide carbonyl, yielding an estimated HBD count of 2 and HBA count of 5–6 . This is supported by ChemDiv data for the closely related scaffold 4-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide, which reports 1 HBD and 4 HBA with a polar surface area of 46.9 Ų . The target compound, having an additional unsubstituted thiadiazole ring replacing the benzamide moiety, is predicted to have higher HBD count and larger polar surface area than comparator N-aryl and N-alkyl thiadiazole carboxamides. By comparison, the N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide-type fungicides have 1 HBD (amide NH only) and lower HBA count due to the absence of a second heterocyclic ring [1].

Hydrogen bond capacity Physicochemical property differentiation Drug-likeness optimization

Synthetic Tractability: Bis-Thiadiazole Carboxamide Synthesis via Versatile Amide Coupling Route vs. Multi-Step Heterocycle Construction for Substituted Analogs

N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can be synthesized through a convergent amide coupling between commercially available or readily prepared 1,2,3-thiadiazole-4-carboxylic acid (CAS 4100-13-4, available from Sigma-Aldrich) and 2-amino-1,3,4-thiadiazole (CAS 4005-51-0) [1], using standard carbodiimide or acid chloride activation methods. This two-component coupling strategy contrasts with the multi-step linear synthesis required for the 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide series reported by Yan et al. (2014), which necessitates prior installation of the 4-methyl group and the 5-substituent before carboxamide formation [2]. The convergent nature of the target compound's synthesis enables more efficient analog generation through combinatorial variation of both the carboxylic acid and amine components, facilitating rapid SAR exploration. Patent CN103450179B also emphasizes that the synthetic method for N-(1,3,4-thiadiazolyl) amide compounds is 'simple, and material is easy to get' [3].

Synthetic accessibility Amide coupling Medicinal chemistry enablement

Recommended Research and Industrial Application Scenarios for N-(1,3,4-Thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (CAS 478261-71-1)


Agrochemical Fungicide Lead Discovery: Minimal Bis-Thiadiazole Pharmacophore Screening

Procure this compound as the unsubstituted reference scaffold for systematic structure-activity relationship (SAR) studies of bis-(1,2,3-thiadiazole/1,3,4-thiadiazole) carboxamide fungicides. The Yan et al. (2014) study established that substituted analogs in this class (compound 6a) exhibit antifungal activity comparable to commercial fungicides against C. arachidicola, but the contribution of individual substituents to potency remains unresolved [1]. By using N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide as the baseline scaffold, researchers can systematically introduce substituents at the 4-position of the 1,2,3-thiadiazole ring and the 5-position of the 1,3,4-thiadiazole ring to map the pharmacophoric requirements for antifungal activity. This compound's 4-carboxamide regiochemistry also differentiates it from the established 5-carboxamide N-aryl fungicide patent space (e.g., Tiadinil analogs covered by EP1031567), offering potential freedom-to-operate advantages [2].

Antibiotic Adjuvant Development: Comparative SAT Inhibition Profiling Against the 5-Nitrothiazole Hit Series

Use this compound as a direct comparator to N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide, the published serine acetyltransferase (SAT) inhibitor hit identified by Pavone et al. (2022) [1]. The 1,3,4-thiadiazol-2-yl moiety in the target compound replaces the 5-nitrothiazol-2-yl group of the SAT hit, enabling a critical bioisostere assessment: can the 1,3,4-thiadiazole ring maintain SAT binding affinity while eliminating the potential toxicity liabilities associated with the nitroaromatic group? The Pavone study explicitly noted that toxicity profile fine-tuning was needed for the nitro-containing series, making this compound's non-nitro heterocyclic replacement directly relevant to lead optimization efforts [1]. Testing in SAT biochemical assays and bacterial growth interference models would establish whether this scaffold offers a viable path forward for antibiotic adjuvant development targeting the cysteine biosynthesis pathway.

Combinatorial Chemistry and Analog Library Synthesis Platform

Employ N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide as a versatile synthetic intermediate for parallel amide library generation. The convergent synthesis from commercially available 1,2,3-thiadiazole-4-carboxylic acid (Sigma-Aldrich) and 2-amino-1,3,4-thiadiazole enables rapid diversification [1][2]. The unsubstituted nature of both thiadiazole rings provides clean diversification vectors: the 1,2,3-thiadiazole 5-position and the 1,3,4-thiadiazole 5-position are both available for electrophilic substitution or cross-coupling chemistry. This convergent and modular synthetic strategy reduces the step count by an estimated 1–3 steps compared to the linear synthesis required for the Yan et al. (2014) substituted analog series , enabling more efficient production of screening libraries for antifungal, antibacterial, and agrochemical discovery programs. Patent CN103450179B confirms that N-(1,3,4-thiadiazolyl) amide compounds exhibit fungicidal activity as a compound class .

Physicochemical Property Benchmarking for Bis-Heterocycle Drug Design

Utilize this compound as a minimal bis-thiadiazole reference standard for measuring and benchmarking key physicochemical parameters—including solubility, logP, permeability, and metabolic stability—against mono-thiadiazole and N-aryl thiadiazole carboxamide comparators. The compound's estimated higher hydrogen bond donor count (HBD = 2) and higher polar surface area compared to N-aryl thiadiazole carboxamides (HBD = 1, PSA ~47 Ų) [1] make it a valuable tool for assessing how increased hydrogen bond capacity affects ADME properties in the thiadiazole carboxamide series. These data would inform the design of both agrochemical formulations (where solubility and environmental fate are critical) and anti-infective drug candidates (where permeability and metabolic stability govern oral bioavailability potential). The absence of a nitro group distinguishes this compound from the SAT inhibitor series and provides a cleaner baseline for toxicity assessment [2].

Quote Request

Request a Quote for N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.